Dibutyl dithiophosphate

Description

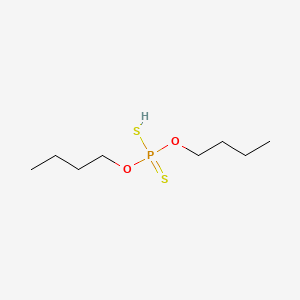

Structure

2D Structure

3D Structure

Properties

CAS No. |

2253-44-3 |

|---|---|

Molecular Formula |

C8H19O2PS2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

dibutoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2/c1-3-5-7-9-11(12,13)10-8-6-4-2/h3-8H2,1-2H3,(H,12,13) |

InChI Key |

XPRULOZMJZDZEF-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(OCCCC)S |

Canonical SMILES |

CCCCOP(=S)(OCCCC)S |

Other CAS No. |

28470-47-5 2253-44-3 |

physical_description |

Liquid |

Pictograms |

Corrosive |

Related CAS |

30366-55-3 (mercury(2+) salt) 3549-51-7 (potassium salt) 36245-44-0 (hydrochloride salt) 6990-43-8 (zinc salt) |

Synonyms |

utyl aerofloat butyl aeroflot dibutyl dithiophosphate dibutyl dithiophosphate ester dibutyl dithiophosphate mercury (2+) salt dibutyl dithiophosphate potassium salt dibutyl dithiophosphate sodium salt dibutyl dithiophosphate zinc salt potassium butyl dithiophosphate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dibutyl Dithiophosphate and Its Derivatives

Conventional Synthetic Routes to Dibutyl Dithiophosphate (B1263838)

The traditional synthesis of dibutyl dithiophosphate and its corresponding acid is primarily achieved through two main pathways, which have been refined over years of industrial application.

Phosphorus Pentasulfide-Alcohol Reactions

The most prevalent and well-established method for synthesizing this compound involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol, specifically n-butanol. epo.orggoogle.com This reaction produces O,O-dibutyl dithiophosphoric acid, which is the direct precursor to this compound salts. atamanchemicals.com

The general reaction involves treating phosphorus pentasulfide with four moles of the alcohol. epo.org The process is typically conducted at elevated temperatures, ranging from 50°C to 200°C, and is characterized by the liberation of hydrogen sulfide (B99878) (H₂S) gas. epo.org The reaction can be summarized as follows:

P₂S₅ + 4 R-OH → 2 (RO)₂PS₂H + H₂S (Where R = butyl group)

In a specific example for producing the ammonium (B1175870) salt of this compound, n-butanol is added to a mixture of phosphorus pentasulfide (in its P₄S₁₀ form) and toluene. google.com The mixture is then stirred at 85°C for 16 hours. google.com After this reaction period, the intermediate, crude dibutyl dithiophosphoric acid, is cooled and neutralized with ammonium hydroxide (B78521) to yield the final product. google.com This method resulted in a 79% yield after recrystallization. google.com

Utilization of Organophosphorus Precursors

While the phosphorus pentasulfide route is dominant, other organophosphorus compounds can serve as starting materials for dithiophosphate synthesis. camachem.com General synthetic strategies for organophosphorus compounds, a class that includes this compound, can involve precursors like phosphorus trichloride (B1173362). camachem.com The synthesis of thiophosphates, a related class of compounds, can be achieved by reacting phosphorus trichloride and sulfur with phenols or alkylated phenols. uni-hamburg.de

Furthermore, the synthesis of various organophosphorus compounds, including phosphonates, can start from dialkyl phosphites. science.gov These alternative pathways highlight the versatility of organophosphorus chemistry in creating compounds like this compound, although they are less common for this specific chemical compared to the phosphorus pentasulfide method.

Advanced Synthetic Techniques and Green Chemistry Approaches

In response to the growing need for more efficient, safer, and environmentally benign chemical processes, advanced synthetic methodologies have been developed. These include catalytic systems and strategies that minimize waste and energy consumption.

Catalytic Synthesis: Ion-Exchange Resin Catalysis

A novel approach in the synthesis of dithiophosphate derivatives involves the use of ion-exchange resins as catalysts. google.com This method represents a significant advancement by enabling a non-alkali, direct reaction pathway. google.com For instance, the synthesis of diisooctyl molybdenum dithiophosphate has been successfully achieved through the direct reaction of a molybdate (B1676688) and thiophosphoric acid using an ion-exchange resin as a catalyst. google.com This process simplifies the synthesis steps and reduces production costs and pollution. google.com The application of ion-exchange resins as catalysts is a known green chemistry technique used in various reactions, such as the synthesis of biodiesel and fuel additives. mdpi.com This catalytic method avoids the use of strong acids or bases, contributing to a more environmentally friendly process. google.comscience.gov

Solvent-Free and One-Pot Reaction Strategies

Green chemistry principles are increasingly being applied to the synthesis of organophosphorus compounds, with a focus on one-pot and solvent-free reactions to enhance efficiency and reduce waste. capes.gov.brnih.gov A one-pot reaction involves a process where a reactant is subjected to successive chemical reactions in a single reactor, which avoids lengthy separation processes and the purification of intermediate compounds.

For example, a derivative, S-allyl-O, O′-dibutyl phosphorodithioate (B1214789) (ADTP), was synthesized via a one-pot reaction using ammonium this compound and chloropropene as the initial raw materials with water as the solvent. mdpi.com This method achieved a high yield of approximately 95.2%. mdpi.com Similarly, highly efficient, catalyst-free, and solvent-free one-pot syntheses have been developed for dithiocarbamates, a related class of sulfur-containing compounds. nih.govorganic-chemistry.org These strategies are noted for their mild reaction conditions and high atom economy, making them suitable for industrial-scale production. capes.gov.brorganic-chemistry.org The optimization of one-pot synthesis for thiocarbamates, without the isolation of intermediates, is considered highly valuable from a green technology perspective. mdpi.com

Optimization of Reaction Conditions: Temperature, Time, and Yield Enhancement

The optimization of reaction parameters such as temperature, time, and reactant ratios is critical for maximizing product yield and purity while minimizing energy consumption and by-product formation. scielo.br

Detailed research into the synthesis of sodium this compound has identified specific conditions for yield enhancement. google.com A patented method outlines a multi-step process with carefully controlled temperatures and durations. The process involves preheating butyl alcohol to 70 ± 5°C, followed by mixing with phosphorus pentasulfide at a stoichiometric ratio at 75 ± 5°C for 6-8 hours. The subsequent thiophosphation step is carried out at 80 ± 5°C for 3 ± 0.5 hours. google.com This optimized process results in a high yield of the target product, reaching 93-96%. google.com

The following table summarizes research findings on the optimization of reaction conditions for this compound and its derivatives.

| Product | Reactants | Temperature (°C) | Time (hours) | Yield (%) | Source |

| Dibutyl dithiophosphoric acid | Phosphorus pentasulfide, n-butyl alcohol | 59 - 77 | 1 - 3 | Not specified | epo.org |

| Dibutyldithiophosphate ammonium salt | P₄S₁₀, n-Butanol, Toluene (solvent) | 85 | 16 | 79 | google.com |

| Sodium this compound | Butyl alcohol, Phosphorus pentasulfide | 70 - 85 | Mixing: 6-8, Thiophosphation: 3 | 93 - 96 | google.com |

| S-allyl-O, O′-dibutyl phosphorodithioate | Ammonium this compound, Chloropropene | 45 | 3 | 95.2 | mdpi.com |

These findings demonstrate that careful control over reaction conditions is paramount for achieving high-yield, efficient synthesis of this compound and its derivatives.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues involves several key methodologies tailored to introduce specific functionalities or structural variations. These methods typically start from a precursor, dibutyl dithiophosphoric acid, which is itself synthesized from the reaction of phosphorus pentasulfide with the corresponding butanol isomer.

The synthesis of metal salts of this compound is a common practice, yielding compounds with applications as lubricant additives and flotation agents. The general approach involves the neutralization of dibutyl dithiophosphoric acid with a suitable metal-containing base.

Zinc this compound (ZDDP): The synthesis of zinc dialkyldithiophosphates is typically a two-stage process. nsmsi.ir First, dialkyldithiophosphoric acid is produced by reacting phosphorus pentasulfide with an alcohol. nsmsi.ir In the second stage, this acid is neutralized by zinc oxide to yield the final product. nsmsi.irgoogle.com The reaction involves creating a zinc oxide slurry in a process oil, which is then heated. justia.com The dithiophosphoric acid is slowly added to this slurry over a period of time while maintaining the temperature. justia.com Basic zinc salts like zinc oxide, zinc hydroxide, or zinc carbonate can be used for the neutralization step. google.comgoogle.com The production process often starts with reacting phosphorus pentasulfide (P₂S₅) with an aliphatic monohydric alcohol, followed by a reaction with a basic zinc salt. google.com

Molybdenum this compound (MoDTP): The preparation of molybdenum dialkyldithiophosphates can be achieved through several routes, often categorized as direct molybdenum methods or reduction methods. google.com One direct method involves the reaction of a molybdate source with dithiophosphoric acid in the presence of an ion-exchange resin as a catalyst. google.com For instance, dibutyl dithiophosphoric acid, made from phosphorus pentasulfide and butanol, is reacted with ammonium molybdate. google.com Another approach involves the reaction of molybdenum trichloride dimethoxide with the sodium or ammonium salt of the corresponding dithiophosphoric acid in a benzene (B151609) medium. tandfonline.comtandfonline.com A process for producing oil-soluble molybdenum/zinc dialkyldithiophosphates involves the reduction of a hexavalent molybdenum source with zinc metal before the reaction with the dialkyldithiophosphoric acid. google.com

Ammonium this compound: Ammonium this compound can be synthesized by reacting dibutyl dithiophosphoric acid with ammonia (B1221849). patsnap.comwikipedia.org In one process, dibutyl dithiophosphoric acid is first synthesized by reacting butanol and phosphorus pentasulfide at 90°C with a pyridine (B92270) catalyst. patsnap.com This intermediate product is then placed in a kneader, cooled with frozen brine, and ammonia gas is slowly introduced to control the reaction temperature, yielding the final ammonium salt product when the pH reaches 8-9. patsnap.com It is recognized as a water-soluble salt and an acid. camachem.com

Table 1: Synthesis of Metal Dibutyl Dithiophosphates

| Metal Derivative | Precursor 1 | Precursor 2 | Catalyst/Medium | Key Conditions |

| Zinc | Dibutyl Dithiophosphoric Acid | Zinc Oxide | Process Oil | Neutralization reaction in a heated slurry. justia.com |

| Molybdenum | Dibutyl Dithiophosphoric Acid | Ammonium Molybdate | Ion-Exchange Resin | Reaction at 80.0-90.0°C. google.com |

| Ammonium | Dibutyl Dithiophosphoric Acid | Ammonia Gas | Pyridine (for acid synthesis) | Controlled low-temperature reaction. patsnap.com |

The functionalization of the sulfur atom in the this compound structure allows for the creation of derivatives with tailored properties. The alkylation of the sulfur atom is a common method for synthesizing S-alkylated derivatives, leveraging the nucleophilic character of sulfur. researchgate.net

A notable example is the synthesis of S-allyl-O,O'-dibutyl phosphorodithioate (ADTP). This compound was synthesized for the first time via a one-pot method. mdpi.com The synthesis uses ammonium this compound (DTP) and chloropropene as the primary raw materials, with water serving as the solvent. mdpi.com This process resulted in a light-yellow oily liquid with a high yield and purity. mdpi.com The introduction of the allyl group into the DTP molecular structure is intended to enhance its performance as a flotation collector for specific minerals like chalcopyrite. researchgate.netmdpi.com

Table 2: Synthesis of S-Allyl-O,O'-Dibutyl Phosphorodithioate (ADTP)

| Reactant 1 | Reactant 2 | Solvent | Method | Product Appearance |

| Ammonium this compound (DTP) | Chloropropene | Water | One-pot reaction | Light-yellow oily liquid mdpi.com |

The properties of this compound can be modified by using different isomers of butanol in the initial synthesis step. The use of n-butyl, isobutyl, sec-butyl, or tert-butyl alcohol will result in the corresponding dialkyldithiophosphoric acid isomer. nsmsi.irasianpubs.org

The general synthesis of dialkoxydithiophosphates involves reacting the corresponding alcohol with phosphorus pentasulfide (P₄S₁₀), often at elevated temperatures. nih.govacs.org For instance, reacting phosphorus pentasulfide with an equimolar mixture of methyl isobutyl carbinol (which contains a sec-butyl group) and isopropyl alcohol is a method used to produce a specific thioacid for ZDDP production. justia.com

While direct synthesis procedures for tert-butyl dithiophosphate are less commonly detailed, theoretical studies using Density Functional Theory (DFT) have investigated the electronic structural properties of this compound (DBDTP) isomers, including diisobutyl, sec-butyl (sec-BDTP), and tert-butyl dithiophosphate (tert-BDTP). asianpubs.orgresearchgate.net These studies predict the relative stability and reactivity of the isomers, suggesting that the tert-BDTP isomer is the most chemically reactive and stable. researchgate.net The synthesis of tert-butyl amides via the Ritter reaction, which uses a tert-butyl cation generated from reagents like tert-butyl acetate, demonstrates a method for incorporating the bulky tert-butyl group into molecules, although this is not a direct synthesis of the dithiophosphate. orgsyn.org The synthesis of dithiophosphates from tertiary alcohols has been shown to be possible, but these derivatives hydrolyze much faster than those made from primary or secondary alcohols. google.com

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and performance of the final product. The techniques employed depend on the specific compound and the impurities present.

Following synthesis, the reaction mixture is often purified to remove excess reagents, by-products, and solvents. atamanchemicals.com Common methods include:

Filtration: This is used to remove any solid particles, such as unreacted zinc oxide or catalysts, from the liquid product. justia.comatamanchemicals.com

Washing: The product may be washed with water or alcohol to remove soluble impurities. atamanchemicals.com

Stripping/Distillation: Vacuum stripping or distillation is employed to remove volatile components, such as solvents (e.g., heptane, toluene) or residual water. justia.comgoogle.comatamanchemicals.com For example, after reacting dibutyl dithiophosphoric acid with a molybdate source in sherwood oil, the solvent is steamed off to obtain the final product. google.com

Sparging: In the production of zinc dialkyldithiophosphates, the intermediate thioacid may be sparged with nitrogen to remove dissolved hydrogen sulfide (H₂S) before neutralization. justia.com

Chromatography: For laboratory-scale synthesis or when high purity is required, flash chromatography is a viable purification method. nih.govacs.org For example, a crude dithiophosphate product was purified by flash chromatography using a solvent system of 20% methanol (B129727) in ethyl acetate. nih.gov

Recrystallization: Solid derivatives can be purified by recrystallization from an appropriate solvent, such as acetone. google.com

After purification, the final product is typically tested for purity and stability before use. atamanchemicals.com

Mechanistic Investigations of Dibutyl Dithiophosphate Functionality

Tribochemical Mechanisms in Lubrication Environments

In lubrication, dibutyl dithiophosphate (B1263838) is a precursor to the formation of protective surface films, known as tribofilms. These films are generated under conditions of boundary lubrication, where direct asperity contact between moving surfaces would otherwise lead to significant wear. The formation of these films is a complex process involving chemical reactions initiated and sustained by the frictional heat and pressure at the contact points.

The formation of a protective tribofilm from dithiophosphate additives is a dynamic process that involves the decomposition of the parent molecule and subsequent reactions on the metallic surface. Research into the growth kinetics of these films, often using zinc dialkyl dithiophosphate (ZDDP) as a representative compound, reveals that the process can follow different kinetic models depending on the conditions. Some studies suggest that the tribofilm growth rate is independent of the additive concentration in the lubricant, which is indicative of zero-order kinetics. rsc.orgchemrxiv.org This implies that the rate-limiting step is the surface reaction itself, rather than the transport of the additive to the surface.

Conversely, other investigations have shown that the decomposition of ZDDP molecules follows first-order reaction kinetics under high temperature and contact pressure. nih.gov The rate of tribofilm formation shows an exponential relationship with both temperature and contact pressure, which is consistent with a stress-assisted thermal activation model. nih.govresearchgate.net Shear stress, in particular, has been identified as a primary driver for the generation and subsequent growth of the tribofilm. rsc.orgnih.gov The growth is often linear until a certain thickness is achieved, after which it may stabilize. chemrxiv.org

Table 1: Effect of Temperature and Load on Tribofilm Growth Rate for a Secondary Alkyl Dithiophosphate

| Temperature (°C) | Load (N) | Growth Rate (nm/cycle) |

|---|---|---|

| 60 | 600 | ~0.02 |

| 80 | 1000 | ~0.05 |

| 100 | 1500 | ~0.10 |

| 120 | 1500 | ~0.15 |

This table is illustrative and based on trends described in the literature where growth rate increases with both temperature and load. chemrxiv.org

The interaction of dibutyl dithiophosphate with metal surfaces, particularly steel, is fundamental to its anti-wear properties. The process begins with the adsorption of the dithiophosphate molecules onto the substrate. chemrxiv.org Under the influence of tribological stress, these molecules decompose, and a series of chemical reactions ensue, leading to the formation of a glassy, amorphous tribofilm. rsc.org This film is primarily composed of polyphosphates of the metal from the substrate (e.g., iron phosphate) and the cation from the additive (if applicable, such as zinc in ZDDP). rsc.orgchemrxiv.org

This protective layer is not a simple, uniform coating but rather a complex, patchy structure with pad-like features. researchgate.net It has a graded composition, with a sulfur-rich layer near the metal interface and an outer layer of polyphosphates. researchgate.net The development of this film effectively separates the rubbing surfaces, preventing direct metal-to-metal contact and thereby reducing wear. The film is sacrificial in nature; it can be worn away during severe contact but is continuously replenished by the ongoing tribochemical reactions, maintaining a protective barrier. researchgate.net

Beyond its anti-wear properties, dithiophosphates also function as antioxidants in lubricating oils. The mechanism of oxidation inhibition involves the scavenging of free radicals that are key intermediates in the oxidative degradation of the lubricant. The oxidation of nickel this compound, for example, has been shown to produce unstable sulfur acids. bohrium.com These acids can then catalytically decompose hydroperoxides, which are primary oxidation products that can lead to further degradation of the oil. bohrium.com

The antioxidant action can proceed through different pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the context of dithiophosphates, the presence of sulfur and phosphorus atoms allows for the effective neutralization of peroxyl radicals, which are key propagators of the oxidation chain reaction. nih.gov By interrupting this chain reaction, this compound helps to maintain the integrity and extend the service life of the lubricant.

Interfacial Adsorption Mechanisms in Mineral Flotation

In the realm of mineral processing, this compound is utilized as a collector in the flotation of sulfide (B99878) ores. Its function is to selectively render the surface of valuable sulfide minerals hydrophobic, allowing them to attach to air bubbles and be separated from the unwanted gangue minerals. This selectivity is governed by the specific adsorption mechanisms at the mineral-water interface.

The adsorption of this compound onto sulfide mineral surfaces, such as chalcopyrite, results in a significant increase in the surface hydrophobicity. mdpi.com This change in surface property is a direct consequence of the collector molecules attaching to the mineral. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) analyses have shown that after treatment with a dithiophosphate collector, the mineral surface becomes rougher, and there is a notable increase in the surface concentration of phosphorus, confirming the adsorption of the collector. mdpi.com

The effectiveness of adsorption and the resulting hydrophobicity can be quantified by measuring the contact angle of a water droplet on the mineral surface. A higher contact angle indicates greater hydrophobicity. The adsorption is not uniform across all sulfide minerals, which is the basis for its use as a selective collector. researchgate.net

Table 2: Contact Angles on Mineral Surfaces Before and After Treatment with Dithiophosphate (DTP)

| Mineral | Original Contact Angle (°) | Contact Angle after DTP Treatment (°) |

|---|---|---|

| Chalcopyrite | ~35 | ~89 |

| Pyrite | ~45 | ~39 |

This table presents illustrative data based on findings that dithiophosphate significantly enhances the hydrophobicity of chalcopyrite while having a lesser effect on pyrite. mdpi.com

The interaction between this compound and sulfide mineral surfaces is predominantly characterized by chemisorption. researchgate.net This involves the formation of a chemical bond between the collector molecule and the metal ions on the mineral surface. In the case of copper sulfide minerals like chalcopyrite, it is believed that the dithiophosphate anion reacts with copper ions to form a stable cuprous dithiophosphate compound on the surface. researchgate.net This chemical bond is significantly stronger than the forces involved in physisorption, such as van der Waals forces. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) analysis supports the mechanism of chemical adsorption, as it reveals changes in the vibrational frequencies of the dithiophosphate molecule upon adsorption that are indicative of bond formation with the mineral surface. researchgate.net The strength and specificity of this chemisorption are what provide the selectivity required for effective mineral flotation, allowing for the separation of valuable minerals from others like pyrite, on which the adsorption is less favorable. researchgate.netuniroma2.it While physisorption may play a minor role, the primary and functionally important interaction is chemical in nature.

Influence of Pulp Chemistry on Adsorption Behavior (e.g., pH, concentration)

The adsorption of this compound onto mineral surfaces is significantly governed by the chemistry of the pulp, particularly its pH and the concentration of the collector. Research in the context of mineral flotation demonstrates that pH is a critical variable influencing the efficacy of this compound. For instance, in the flotation of chalcopyrite using ammonium (B1175870) this compound, the optimal performance is achieved in an acidic pulp with a pH value of approximately 4. acs.org As the pH increases from 4 to 8, the flotation rate of chalcopyrite markedly decreases. acs.org This suggests that the surface charge of the mineral and the speciation of the collector are most favorable for adsorption under acidic conditions. A further increase in pH from 8 to 10 results in a partial recovery of the flotation rate. acs.org

The concentration, or dosage, of the collector is another key parameter. For the flotation of chalcopyrite, an ideal dosage of 125 g/t for ammonium this compound has been identified to achieve the highest recovery rate. acs.org The adsorption capacity of dithiophosphinates, a related class of compounds, on mineral surfaces is shown to be directly proportional to their dosage. This indicates that a sufficient concentration is necessary to achieve a hydrophobic surface layer adequate for flotation.

Effect of pH on Chalcopyrite Flotation Recovery with Ammonium this compound

| Pulp pH | Chalcopyrite Flotation Rate (%) | Observation |

|---|---|---|

| ~4 | 95.18 | Optimal pH for flotation, highest recovery achieved. acs.org |

| 8 | 82.50 | Lowest recovery rate, indicating inhibition of flotation. acs.org |

| 10 | - | Floating rate increases to a certain extent compared to pH 8. acs.org |

Synergistic Adsorption with Co-Reagents

This compound is often used in conjunction with other reagents, known as co-collectors or promoters, to enhance flotation performance. This practice is based on the principle of synergism, where the combined effect of the reagents is greater than the sum of their individual effects. saimm.co.za A common co-reagent used with dithiophosphates is xanthate.

The mechanisms behind this synergy can be complex. One proposed mechanism is an increase in the extent of collector adsorption on the mineral surface when a mixture is used. saimm.co.za This enhanced adsorption can lead to a more uniformly distributed hydrophobic layer, improving mineral recovery. saimm.co.za For example, a study on a specific ore found a synergistic interaction between disecondary butyl dithiophosphate (DBD) and sodium isobutyl xanthate (SIBX), which resulted in both improved copper grade and higher recovery. researchgate.net The mixture of dithiophosphate and xanthate collectors in a 3:1 ratio yielded the highest copper grade (24.7%) and recovery (96.3%). researchgate.net

However, the interaction is not always a straightforward synergistic adsorption. In some cases, dithiophosphate's primary role appears to be related to froth phase behavior. One investigation into a mixture of sodium di-ethyldithiophosphate and SIBX found no conclusive evidence of a synergistic effect on adsorption. researchgate.net Instead, the dithiophosphate was shown to stabilize the froth phase, which specifically increased the recovery of fine particles (<25 μm). researchgate.net Another example involves a compound collector containing ammonium butyl dithiophosphate, aniline dithiophosphate, and sodium carbonate, which demonstrated stronger collecting ability and better selectivity for jamesonite compared to butyl xanthate alone. journalssystem.com

Examples of this compound in Co-Reagent Systems

| Dithiophosphate | Co-Reagent(s) | Observed Effect | Reference |

|---|---|---|---|

| Disecondary butyl dithiophosphate (DBD) | Sodium isobutyl xanthate (SIBX) | Synergistic interaction leading to higher copper grade and recovery. researchgate.net | researchgate.net |

| Sodium di-ethyldithiophosphate | Sodium isobutyl xanthate (SIBX) | No conclusive synergistic adsorption; acted as a froth stabilizer, improving fine particle recovery. researchgate.net | researchgate.net |

| Ammonium butyl dithiophosphate | Aniline dithiophosphate, Sodium carbonate | Compound collector showed stronger collecting ability and selectivity than butyl xanthate alone. journalssystem.com | journalssystem.com |

Mechanisms of Hydrogen Sulfide Release from this compound

The primary mechanism by which this compound releases hydrogen sulfide (H₂S) is hydrolysis. nih.gov In the presence of water, dithiophosphates undergo slow degradation, breaking down to release H₂S along with phosphoric acid and the corresponding alcohols used in their synthesis. nih.govresearchgate.net This controlled, slow release is a key feature of their functionality in certain applications.

Hydrolysis Pathways and Kinetics

The hydrolysis of dithiophosphates has been shown to follow pseudo-first-order reaction kinetics. nih.govacs.org This means the rate of reaction is dependent on the concentration of the dithiophosphate itself. The kinetics of this degradation are often studied at elevated temperatures, such as 85 °C, to accelerate the reaction, which can be extremely slow at room temperature. nih.govacs.org Techniques like ³¹P NMR spectroscopy are employed to track the degradation of the dithiophosphate and the formation of hydrolysis products over time. acs.org

Factors Influencing Release Rates (e.g., structure-dependency, temperature, pH)

The rate at which hydrogen sulfide is released from dithiophosphates is not constant but is influenced by several key factors.

Structure-Dependency: The molecular structure of the dithiophosphate has a profound impact on its rate of hydrolysis. nih.govresearchgate.net The identity of the alkyl group attached to the phosphate (B84403) is a critical determinant of stability. A dramatic example of this is the comparison between dithiophosphates synthesized from n-butanol and tert-butanol (B103910). The dithiophosphate derived from tert-butanol hydrolyzes approximately 13,750 times faster than the one derived from n-butanol. nih.govresearchgate.netacs.org This vast difference underscores the structure-dependent nature of the H₂S release rate. The rates of hydrolysis at 85 °C for a series of dithiophosphates have been shown to vary over four orders of magnitude, from 6.9 × 10⁻⁴ h⁻¹ to 14.1 h⁻¹. nih.govresearchgate.netnih.gov

Temperature: Temperature is a significant factor controlling the kinetics of hydrolysis. As observed in kinetic studies, the hydrolysis of this compound is very slow at room temperature. acs.org Increasing the temperature exponentially increases the reaction rate. Studies are often conducted at 85 °C to achieve measurable degradation within a practical timeframe. nih.govacs.org

pH: The pH of the aqueous environment can influence the hydrolysis rates of phosphate and thioester compounds. nih.gov For related compounds, hydrolysis rates are shown to be highly dependent on pH, varying significantly between acidic, neutral, and alkaline conditions. nih.gov While specific data on the effect of pH on H₂S release from this compound is limited, it is expected that pH would similarly influence its hydrolysis rate due to its effect on the stability of the ester bonds.

Influence of Alcohol Structure on Dithiophosphate Hydrolysis Rate at 85 °C

| Parent Alcohol for Synthesis | Hydrolysis Rate Constant (h⁻¹) | Relative Rate Factor |

|---|---|---|

| n-butanol | 6.9 × 10⁻⁴ | 1x nih.gov |

| tert-butanol | 9.5 | ~13,750x nih.govresearchgate.netacs.org |

Advanced Applications and Performance Evaluation of Dibutyl Dithiophosphate

Performance as an Industrial Lubricant Additive

Dibutyl dithiophosphate (B1263838), often in the form of zinc dialkyl dithiophosphate (ZDDP), is a widely utilized additive in industrial lubricants due to its multifunctional properties that enhance the performance and extend the service life of machinery. ijarst.in These additives are crucial in protecting equipment from wear and chemical degradation. ganeshbenzoplast.com

Anti-Wear (AW) Performance in Tribological Systems

Dibutyl dithiophosphate exhibits significant anti-wear (AW) properties by forming a protective tribofilm on metal surfaces under boundary lubrication conditions. ekb.eg This film is created through a chemical reaction between the additive and the metal surface, which is activated by the heat generated from friction between moving parts. stle.org The resulting sacrificial layer prevents direct metal-to-metal contact, thereby reducing wear and material loss. ekb.egstle.org The effectiveness of these additives is linked to the formation of a durable film that can withstand high loads and temperatures.

Research has shown that the addition of zinc dialkyl dithiophosphates to hydraulic oil leads to a decrease in both friction and wear, with optimal performance often observed at specific concentrations. ekb.eg The protective film is composed of iron sulfide (B99878) and amorphous phosphate (B84403), which effectively minimizes metal-to-metal interaction. ekb.eg

Table 1: Tribological Performance of Hydraulic Oil with Zinc Dialkyl Dithiophosphate Additive

| Additive Concentration (wt. %) | Coefficient of Friction | Wear Reduction |

|---|---|---|

| 0.0 | Baseline | Baseline |

| 1.0 | Lowest Value | Highest Reduction |

Data derived from studies on the effect of ZDDP concentration on friction and wear in hydraulic oil. ekb.eg

Extreme Pressure (EP) Characteristics

While primarily known for their anti-wear properties, dithiophosphate compounds also contribute to the extreme pressure (EP) performance of lubricants. stle.org EP additives are essential in applications with high loads and low speeds, where the lubricating film can be squeezed out, leading to direct metal contact and potential seizure. stle.org this compound functions by decomposing under high pressure and temperature to form inorganic films, such as metal sulfides and phosphates, chemically bonded to the metal surface. lubrication.expert These films possess a plate-like crystalline structure that provides a smooth gliding plane, shielding the underlying metal from welding and abrasion. lubrication.expert

The mechanism of EP additives is similar to that of AW additives, involving the formation of a protective surface coating. behranoil.co However, EP additives are specifically designed to be effective under more severe conditions of high load and temperature. stle.org

Anti-Oxidant Efficacy in Oil Formulations

This compound also functions as an effective antioxidant in oil formulations, a critical property for extending the lubricant's lifespan. ijarst.inganeshbenzoplast.com It works by inhibiting the oxidation of the base oil, a process that can lead to the formation of sludge, varnish, and corrosive acids, as well as an increase in viscosity. ganeshbenzoplast.comtribomat.net The antioxidant properties of dialkyldithiophosphates are attributed to their ability to decompose and react with the precursors of oxidation. mdpi.com

Studies have explored the antioxidant efficacy of various metal dithiophosphates, including those with zinc, copper, and cobalt. tribomat.net The performance of these additives is crucial for maintaining the stability and effectiveness of engine oils and other industrial lubricants operating under high-temperature conditions. tribomat.net The molecular structure and weight of the dialkyl dithiophosphate have a significant impact on its antioxidant performance, thermal stability, and oil solubility. mdpi.com

Application in Specific Lubricant Types (Engine Oils, Hydraulic Fluids, Transmission Fluids, Greases)

Owing to its versatile anti-wear, extreme pressure, and antioxidant properties, this compound is a common component in a wide range of lubricant formulations. ijarst.inganeshbenzoplast.com

Engine Oils: In engine oils, it provides crucial anti-wear protection for components like the valve train under severe temperature and load conditions. ganeshbenzoplast.compenriteoil.com.au It is often used in conjunction with detergents and dispersants to maintain engine cleanliness. ganeshbenzoplast.com

Hydraulic Fluids: this compound is used in hydraulic fluids to protect pumps and other components from wear, ensuring the reliability and longevity of hydraulic systems. ganeshbenzoplast.comekb.eggoogle.com

Transmission Fluids: Its properties are beneficial in transmission fluids to protect gears and bearings from wear under high-stress conditions. googleapis.com

Greases: As a component in greases, it enhances the load-carrying capacity and provides anti-wear and antioxidant protection. ijarst.inganeshbenzoplast.com

Role in Mineral Processing and Flotation Technology

Collector Efficiency for Sulfide Ores (Copper, Lead, Zinc, Gold)

In the realm of mineral processing, sodium and ammonium (B1175870) salts of this compound are utilized as effective collectors in the flotation of various sulfide ores. eagleschem.commade-in-china.com Flotation is a process that separates valuable minerals from gangue by making the mineral surface hydrophobic, allowing it to attach to air bubbles and float to the surface.

This compound has demonstrated strong collecting power for a range of sulfide minerals, including those of copper, lead, zinc, and precious metals like gold and silver. eagleschem.commade-in-china.comchinakinsun.com A key advantage of this collector is its selectivity. In alkaline circuits, it exhibits weak collective power towards pyrite, which is often a desirable characteristic when targeting other sulfide minerals. eagleschem.comcnlitereagent.com This selectivity allows for the preferential flotation of the desired minerals, leading to higher concentrate grades. cnlitereagent.com

Table 2: Collector Application of this compound for Various Sulfide Ores

| Mineral | Metal | Collector Form | Efficacy |

|---|---|---|---|

| Sulfide Ores | Copper (Cu) | Sodium this compound | Effective Collector eagleschem.comchinakinsun.com |

| Sulfide Ores | Lead (Pb) | Ammonium this compound | Effective Collector made-in-china.comcnlitereagent.com |

| Sulfide Ores | Zinc (Zn) | Sodium/Ammonium this compound | Effective for Activated Zinc Sulfide eagleschem.comchinakinsun.comcnlitereagent.com |

| Sulfide Ores | Gold (Au) | Sodium/Ammonium this compound | Effective Collector, can improve recovery rate eagleschem.comchinakinsun.comcnlitereagent.com |

This table summarizes the application of this compound as a collector for different sulfide ores based on available data.

The chemical stability and low frothing property of this compound are also beneficial in flotation circuits. eagleschem.comchinakinsun.com Its use can lead to improved recovery rates and concentrate grades, particularly in complex polymetallic ores where selective separation is challenging. cnlitereagent.com

Selectivity in Complex Mineral Systems (e.g., Chalcopyrite/Pyrite Separation)

This compound is recognized for its role as a selective collector in the flotation of copper sulfide minerals, particularly in complex systems involving the separation of chalcopyrite from pyrite. mdpi.comresearchgate.net Its effectiveness stems from its ability to preferentially adsorb onto the surface of copper-bearing minerals over iron sulfides like pyrite, especially under neutral to slightly alkaline conditions. mdpi.commdpi.com This selectivity is crucial in mineral processing to achieve a high-grade copper concentrate with minimal pyrite contamination. mdpi.com

Research has demonstrated that ammonium this compound (ADD) can effectively collect chalcopyrite and precious metals such as gold and silver, while having a weaker affinity for pyrite. researchgate.net In comparative studies, dithiophosphates have been shown to be more selective for copper sulfides from iron sulfides than xanthates, particularly in supplemental cleaning circuits at a pH greater than 9. mdpi.com The interaction mechanism is believed to involve chemical adsorption and the formation of cuprous dithiophosphate on the mineral surface. mdpi.com

A study comparing the performance of a synthesized collector, S-allyl-O, O′-dibutyl phosphorodithioate (B1214789) (ADTP), with traditional collectors like Z-200 (an isobutyl xanthate) and DTP (ammonium this compound) in the flotation separation of artificially mixed chalcopyrite and pyrite minerals highlighted the superior selectivity of the modified dithiophosphate. The results, as detailed in the table below, show that ADTP achieved a higher copper recovery and grade in the concentrate compared to both Z-200 and DTP. mdpi.com

Table 1: Flotation Separation Results for Artificially Mixed Chalcopyrite/Pyrite Minerals

| Collector | Copper Grade in Concentrate (%) | Copper Recovery in Concentrate (%) |

|---|---|---|

| ADTP | 23.38 | 95.74 |

| Z-200 | 16.93 | 83.03 |

| DTP | 20.60 | 92.52 |

Data sourced from flotation experiments on artificially mixed minerals. mdpi.com

The main challenge in chalcopyrite-pyrite separation often lies in the accidental activation of pyrite by copper ions dissolved from the valuable mineral, which can reduce the selectivity of collectors. mdpi.com However, the chemical structure of dithiophosphates contributes to their enhanced selectivity. For instance, diisobutyl dithiophosphate has been noted to improve gold grade and recovery without compromising copper recovery when used in the selective flotation of elemental gold from pyrite. osti.gov The design of novel dithiophosphate-based collectors continues to be an active area of research to further enhance selectivity in complex mineral systems. mdpi.com

Froth Stability and Foam Performance Modulation

The performance of this compound in flotation is not only dependent on its collecting properties but also on its influence on froth characteristics. Ammonium this compound (ADD), in particular, is known to have a significant impact on the flotation froth, sometimes producing a sticky froth that can be detrimental to the flotation process, especially in the presence of slimes. journalssystem.comicm.edu.pl This stickiness can lead to poor flotation performance. journalssystem.com

The stability and properties of the froth can be modulated by adjusting the ratio of ADD to a frothing agent, such as terpenic oil. Research has shown that a high ratio of ADD to terpenic oil is not conducive to the flotation of fine-grained copper sulfide ores. journalssystem.com By lowering this ratio, it is possible to improve flotation by mitigating the negative effects of slime. journalssystem.comicm.edu.pl For example, reducing the ADD to terpenic oil ratio from 5:1 to 1:1 has been shown to increase the copper grade from 17.7% to 20.8% with little change in recovery. journalssystem.comicm.edu.pl

A key aspect of this modulation is the effect on the froth's water content. A lower proportion of ADD in the reagent mixture leads to a reduction in the froth water content. journalssystem.comicm.edu.pl This, in turn, weakens the froth's ability to collect gangue minerals through adsorption with copper ions, thereby reducing gangue entrainment and improving the quality of the final concentrate. journalssystem.com The relationship between the ADD to terpenic oil ratio and the moisture content ratio (MCR) of the foam, which is proportional to the foam volume, is illustrated in the table below.

Table 2: Effect of ADD to Terpenic Oil Ratio on Foam Moisture Content Ratio (MCR)

| ADD:Terpenic Oil Ratio | Moisture Content Ratio (MCR) |

|---|---|

| 5:1 | 0.25 |

| 3:1 | 0.26 |

| 1:1 | 0.24 |

| 1:3 | 0.20 |

MCR is defined as the ratio of the foam water content to the foam volume of the maximum volume with different reagent ratios. journalssystem.com

While a lower proportion of ADD can be beneficial for grade, it can also lead to decreased froth stability. journalssystem.com An ADD:terpenic oil ratio of 1:3, for instance, results in a sharp reduction in foam stability. journalssystem.com Therefore, optimizing the ratio of this compound to frother is a critical operational parameter for controlling froth stability and achieving desired metallurgical performance. journalssystem.com

Synergistic Effects with Frothers and Co-Collectors

This compound exhibits synergistic interactions with both frothers and other collectors, which can enhance flotation performance beyond the sum of their individual effects. uct.ac.zaresearchgate.net These interactions can occur at the air-water interface and influence bubble-particle attachment and froth characteristics. uct.ac.za

Studies have shown that dithiophosphates (DTP) in the presence of non-ionic frothers can synergistically improve the recovery of sulfide minerals. uct.ac.za This improvement is attributed to attractive molecular interactions between the collector and the frother at the air-water interface. uct.ac.za This interaction facilitates the transfer of the frother to the mineral-water interface, which in turn destabilizes the film between the bubble and the particle, leading to improved film thinning kinetics and enhanced mineral recovery. uct.ac.zaresearchgate.net Even when DTP does not strongly adsorb onto the mineral surface itself, it can co-adsorb with the frother at the air-water interface and be transferred to the mineral surface during bubble-particle collision. uct.ac.za

When used as a co-collector, for example with xanthates, the role of dithiophosphates can be multifaceted. Some research suggests that the enhanced performance observed with collector mixtures is due to the dithiophosphate's effect on froth stabilization rather than a true synergistic interaction on the mineral surface. researchgate.net For instance, the addition of sodium di-ethyl dithiophosphate (DTP) to sodium isobutyl xanthate (SIBX) in the flotation of a platinum group mineral ore was found to increase the recovery of fine particles (<25 µm), which was attributed to its froth-stabilizing effect. researchgate.net This was concluded to be a parallel effect rather than a synergistic interaction between the two collectors. researchgate.net

Utilization in Agricultural Chemistry and Plant Science

Role as a Chemical Precursor for Hydrogen Sulfide Release for Agricultural Enhancement

This compound is part of a class of compounds being explored for their potential applications in agriculture as slow-release sources of hydrogen sulfide (H₂S). nih.govresearchgate.netnih.gov Hydrogen sulfide is recognized as a gasotransmitter in plants that can enhance their survival under environmental stressors and potentially increase crop yields. nih.govresearchgate.netacs.org The development of chemicals that can slowly and consistently release H₂S is therefore of significant interest for agricultural enhancement. nih.gov

Dialkyldithiophosphates, including this compound, degrade in the presence of water to release hydrogen sulfide. nih.govresearchgate.net This property makes them suitable candidates for agricultural applications where a sustained, low-level supply of H₂S is desired. nih.gov In a notable large-scale experiment, corn was treated with this compound, which resulted in a measurable increase in harvest yield. nih.govresearchgate.netnih.gov

The final degradation products of this compound are reported to be phosphoric acid and butanol, which are considered environmentally benign. nsf.gov This is a significant advantage over other H₂S-releasing chemicals that may break down into substances not naturally found in the environment. nsf.gov The ability of this compound to boost plant growth has been demonstrated in studies where the weight of corn plants increased significantly after exposure to low loadings of the compound. nsf.gov

Table 3: Effect of Dibutyldithiophosphate on Corn Harvest Yield

| Loading Rate | Increase in Harvest Yield (%) |

|---|---|

| 2 kg per acre | 6.4 |

Results from an industrial-scale study on corn. nih.govresearchgate.netnih.gov

Hydrolysis Kinetics and Controlled Release Systems for Plant Applications

The efficacy of this compound as a hydrogen sulfide donor for plants is intrinsically linked to its hydrolysis kinetics. nih.govresearchgate.netacs.org The rate at which these compounds break down in water determines the rate of H₂S release, which is a critical factor for controlled-release applications in agriculture. nih.gov The hydrolysis of dialkyldithiophosphates has been shown to follow pseudo-first-order reaction rates. digitellinc.com

The structure of the alkyl group in dialkyldithiophosphates has a substantial impact on the rate of hydrolysis. nih.govresearchgate.netacs.org For instance, a dithiophosphate synthesized from tert-butanol (B103910) hydrolyzes thousands of times faster than one synthesized from n-butanol, indicating that the rate of release can be tuned by modifying the chemical structure. nih.govresearchgate.netacs.org This tunability is a key feature for designing controlled-release systems tailored to the specific needs of different plants and growing conditions. nsf.gov

Kinetic studies on the degradation of various dithiophosphates have been conducted at elevated temperatures to accelerate the reaction and determine the rate constants. nih.govresearchgate.netnih.gov The rates of hydrolysis at 85 °C have been shown to vary significantly across different dithiophosphate structures. nih.govresearchgate.netnih.gov The hydrolysis of this compound has been monitored over time, demonstrating a consistent release of H₂S. nsf.gov

Table 4: Hydrolysis Rate Constants for Various Dithiophosphates at 85 °C

| Compound | Rate of Hydrolysis (h⁻¹) |

|---|---|

| Dithiophosphate from n-butanol | 6.9 x 10⁻⁴ |

| Dithiophosphate from tert-butanol | 14.1 |

Data from kinetic studies of dithiophosphate degradation. nih.govresearchgate.netnih.govacs.org

The controlled release of H₂S from this compound and its analogs offers a promising approach for enhancing plant resilience and productivity. nih.govresearchgate.net The predictable hydrolysis kinetics and the environmentally compatible degradation products make these compounds attractive for further development in agricultural chemistry. nsf.gov

Application in Separation and Extraction Technologies

Beyond its primary application in mineral flotation, this compound and its derivatives are utilized in other separation and extraction technologies, notably in the field of solvent extraction. asianpubs.orgosti.govosti.gov These applications leverage the ability of the dithiophosphate ligand to form stable complexes with various metal ions, enabling their selective separation from aqueous solutions. asianpubs.org

One area of application is in the separation of rare earth elements. asianpubs.org Due to their similar chemical and physical properties, the separation of individual rare earth elements is a challenging process. asianpubs.org Dialkyldithiophosphoric acids, including this compound, are employed as extractants in solvent extraction and chromatographic methods for the separation of these elements. asianpubs.org Theoretical studies using Density Functional Theory (DFT) have been conducted to predict the electronic structural properties and relative stability of this compound isomers to better understand and improve their extraction efficiency for rare earth elements. asianpubs.org

Another significant application is in the nuclear industry, specifically in the processing of spent nuclear fuel. Tributyl phosphate (TBP) is a common extractant used in the PUREX process to separate uranium and plutonium from fission products. However, TBP can degrade to form dibutyl phosphate (DBP). osti.govosti.gov This degradation product is a powerful extractant for zirconium, and its presence can complicate the separation of zirconium from other elements. osti.govosti.gov Therefore, understanding the formation and effects of dibutyl phosphate is crucial for optimizing solvent extraction processes in this context. osti.gov The extraction of zirconium from nitric acid solutions into a TBP-dodecane solvent is significantly increased by the presence of DBP. osti.gov

The hydrolytic stability of related compounds, such as dithiophosphinic acids, allows for their use in the solvent extraction of metals from acidic solutions under a wide range of conditions. researchgate.net The versatility of the dithiophosphate functional group in forming complexes with a variety of metals underscores its importance in the broader field of separation and extraction chemistry.

Extractant for Rare Earth Elements (REEs) Separation

This compound (DBDTP) and its derivatives are recognized for their potential as complexing ligands in the separation of rare earth elements (REEs), a group of metals that are notoriously difficult to separate due to their similar chemical and physical properties. asianpubs.org The effectiveness of these organophosphorus compounds stems from their ability to form stable complexes with REE ions, facilitating their extraction from aqueous solutions into an organic phase. asianpubs.org

Theoretical studies using Density Functional Theory (DFT) have been conducted to predict the electronic structural properties and chemical reactivity of DBDTP isomers, such as sec-butyl dithiophosphate (sec-BDTP) and tert-butyl dithiophosphate (tert-BDTP), to optimize their design for improved extraction efficiency. asianpubs.org These studies analyze parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electronic chemical potential to determine the reactivity and stability of the ligands. asianpubs.org

Research findings indicate that the isomeric structure of the butyl group significantly influences the ligand's performance. For instance, DFT predictions suggest that tert-BDTP is the most chemically reactive and stable isomer among those studied, implying that it would form the most stable complexes with rare earth metals. asianpubs.org This stability is crucial for achieving selective separation. Dialkyldithiophosphoric acids with longer alkyl chains, such as DBDTP, generally exhibit better properties as extractants compared to their shorter-chain homologues. asianpubs.org

DFT Prediction of Chemical Reactivity for this compound Isomers

| Isomer | Energy Gap (eV) | Relative Reactivity | Predicted Stability of REE Complex |

|---|---|---|---|

| sec.-BDTP | Largest | Most Reactive (based on electronic chemical potential) | Less Stable |

| tert.-BDTP | Smallest | Most Chemically Reactive (based on energy gap) | More Stable |

Complexation Chemistry in Metal Ion Extraction

The ability of this compound to extract metal ions is fundamentally linked to its complexation chemistry. As a member of the dithiophosphate family, it acts as a "soft" donor ligand, readily binding to "soft" metal acceptor ions. researchgate.net This interaction is a key principle in its application as a collector in the flotation of sulfide minerals, such as those of copper and lead. smolecule.com

The formation and stability of metal-dithiophosphate complexes are governed by several factors:

Electronic Structure: The electronic properties of the ligand, including its ability to donate electrons, are paramount. asianpubs.orgresearchgate.net

Stereochemistry: The spatial arrangement of the butyl groups (stereochemical parameters) influences how effectively the ligand can chelate a metal ion. researchgate.net

Reaction Conditions: Parameters such as pH, temperature, and concentration play a critical role in the dissociation of the dithiophosphoric acid and the subsequent formation of stable, often poorly soluble, metal complexes. researchgate.net

During extraction, dithiophosphates can form various types of complexes with metal ions. The process often involves an ion exchange reaction where the acidic proton of the dithiophosphoric acid is replaced by a metal cation, forming a neutral, organophilic complex that is soluble in the organic phase. researchgate.netjurnalfkipuntad.com For example, the interaction of aqueous lead nitrate with sodium this compound results in the formation of lead this compound nanoparticles, demonstrating a clear complexation and precipitation mechanism. proquest.comproquest.com

Integration into Polymer Systems and Materials Science

Influence on Polymer Properties and Stability

The integration of this compound derivatives into rubber formulations has a direct and beneficial impact on the final properties and stability of the polymer material. The primary contributions are enhanced thermal stability and durability, as noted in the context of vulcanization. google.com

A significant advantage of these additives is their high solubility in rubbers of varying polarity. google.com This excellent compatibility ensures that the additive is evenly dispersed throughout the polymer matrix. A well-dispersed additive is crucial for consistent performance and prevents a common issue known as "blooming," where additives migrate to the surface of the rubber product, forming an undesirable film or deposit. google.com By preventing blooming, dithiophosphate additives help maintain the surface quality and integrity of the final rubber product.

Influence of Dithiophosphate Additives on Rubber Properties

| Property | Effect of Dithiophosphate Additive | Underlying Mechanism/Advantage |

|---|---|---|

| Reversion Resistance (Natural Rubber) | Improved | Optimizes cross-linking network during vulcanization. google.com |

| Heat Stability | Increased | Forms stable sulfur cross-links in the polymer matrix. google.com |

| Solubility in Rubber | High | Ensures uniform dispersion within the polymer. google.com |

| Surface Blooming | None | High solubility prevents migration of the additive to the surface. google.com |

| Nitrosoamine Formation | None | Nitrogen-free chemical structure. google.com |

Environmental Behavior and Fate of Dibutyl Dithiophosphate

Degradation Pathways in Environmental Compartments

Dibutyl dithiophosphate (B1263838) can be broken down in the environment through several key pathways. These processes transform the parent compound into various other substances, influencing its ultimate environmental impact.

Hydrolysis is a primary degradation pathway for dibutyl dithiophosphate in aqueous environments. The process involves the chemical breakdown of the compound in the presence of water, leading to the slow release of its constituent components. acs.orgacs.orgnih.gov Research demonstrates that the rate of hydrolysis is highly dependent on the specific chemical structure of the dialkyldithiophosphate. acs.orgacs.orgnih.gov For instance, dithiophosphates synthesized from tertiary alcohols hydrolyze significantly faster than those derived from primary alcohols like n-butanol. acs.orgacs.orgnih.gov

Kinetic studies, often conducted at elevated temperatures to accelerate the slow degradation process, have been used to quantify these rates. acs.orgnih.gov At 85 °C, the hydrolysis rates for a series of dithiophosphates were shown to vary by more than four orders of magnitude, highlighting the profound impact of the alkyl group's structure on the compound's stability in water. acs.orgacs.orgnih.gov This degradation in water ultimately breaks the compound down into simpler, naturally occurring chemicals. nih.gov

| Dithiophosphate Derivative Synthesized From | Alkyl/Sulfide (B99878) Group Type | Rate of Hydrolysis at 85 °C (h⁻¹) |

|---|---|---|

| n-butanol | Primary Alcohol | 6.9 × 10⁻⁴ |

| tert-butanol (B103910) | Tertiary Alcohol | 9.5 |

| Primary Thiol | Thiol | 0.16 |

| Thiophenol | Thiophenol | 1.1 |

Data derived from studies on a series of dialkyldithiophosphates to demonstrate structure-dependent hydrolysis rates. acs.orgacs.org

While information on the photolytic degradation of this compound is limited, oxidative degradation has been shown to occur. Dithiophosphorus compounds are known to decompose in oxidizing media. researchgate.net Studies on basic zinc this compound, an organometallic derivative, demonstrated its decomposition in the presence of an oxidizing agent (cumyl hydroperoxide). rsc.org This reaction resulted in the formation of several organothiophosphate oxidation products, indicating that the dithiophosphate group is susceptible to oxidative transformation. rsc.org

Microbial action is a significant pathway for the degradation of many organic compounds in the environment. Research on a structurally similar compound, sodium O,O-diethyl dithiophosphate, has shown that it can be broken down by various bacterial strains isolated from industrial fluids. nih.gov The identified bacteria included species of Aeromonas, Pseudomonas, Flavobacterium, and Bacillus. nih.gov The degradation process was found to be initiated by a phosphodiesterase enzyme, which led to the sequential formation of simpler molecules. nih.gov This suggests that analogous dibutyl compounds would likely undergo a similar biodegradation process in microbially active soil and water environments.

The degradation of this compound through various environmental pathways results in a range of transformation products.

From Hydrolysis : The primary products of hydrolysis in water are hydrogen sulfide, phosphoric acid, and butanol. nih.govsmolecule.commdpi.com These end-products are considered environmentally safe, naturally occurring chemicals. nih.gov

From Oxidation : Oxidative processes acting on the dithiophosphate moiety can yield more complex organophosphorus compounds. Products identified from the oxidation of a zinc salt of this compound include species where sulfur atoms are either removed or form bridges between phosphate (B84403) units, such as [(BuO)₂PS₂]₂, [(BuO)₂PS₂]₂S, and [(BuO)₂PS]₂S. rsc.org

From Biodegradation : Based on studies of the diethyl analogue, biodegradation is expected to break down the compound into orthophosphate and the corresponding alcohol (butanol). nih.gov The process involves the intermediate formation of an aldehyde. nih.gov

| Degradation Pathway | Identified Transformation Products |

|---|---|

| Hydrolysis | Hydrogen sulfide, Phosphoric acid, Butanol nih.govsmolecule.commdpi.com |

| Oxidation | [(BuO)₂PS₂]₂, [(BuO)₂PS₂]₂S, [(BuO)₂PS]₂S rsc.org |

| Biodegradation (of analogue) | Orthophosphate, Ethanol/Butanol, Aldehyde nih.gov |

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are largely controlled by its interaction with solid phases like soil and sediment.

This compound exhibits a strong tendency to adsorb to mineral surfaces, which are key components of soil and sediment. researchgate.netmdpi.com This interaction is primarily a mechanism of chemical adsorption, or chemisorption, where the dithiophosphate molecule forms a chemical bond with the surface. researchgate.netmdpi.com

Studies on minerals such as chalcopyrite, chalcocite, and azurite (B1638891) show that this compound adsorbs onto the mineral surfaces, forming hydrophobic patches or surface complexes. mdpi.comproquest.com This process significantly increases the hydrophobicity of the surface. mdpi.com The mechanism is believed to involve the formation of cuprous dithiophosphate or other metal-dithiophosphate complexes on the mineral surface in neutral to slightly alkaline conditions. researchgate.netmdpi.com This strong adsorption to mineral particles indicates that in soil and sediment environments, this compound would be largely particle-bound, limiting its mobility in the aqueous phase.

| Mineral Surface | Adsorption Mechanism | Observed Effect |

|---|---|---|

| Chalcopyrite | Chemisorption, formation of P–S–Cu bonds | Uniform adsorption, increased surface hydrophobicity mdpi.com |

| Chalcocite | Adsorption in hydrophobic patches | Strong adsorption of collector molecules proquest.com |

| Azurite | Chemisorption, formation of a surface complex | Strong adsorption to Cu sites mdpi.com |

Volatilization from Water and Soil

Volatilization is a key environmental transport process that governs the movement of a chemical from a condensed phase (such as water or soil) into the air. This process is primarily controlled by the compound's intrinsic physicochemical properties, namely its vapor pressure and Henry's Law constant. ladwp.comcopernicus.org The vapor pressure dictates the tendency of the pure substance to evaporate, while the Henry's Law constant describes the equilibrium partitioning of the chemical between air and water. ladwp.comcopernicus.org

For this compound, specific experimental data for vapor pressure and Henry's Law constant were not available in the provided search results. The absence of these key parameters prevents a quantitative assessment of its volatilization potential.

In general, the volatilization of organic compounds from soil is influenced by several environmental factors. The process is typically more rapid from wet soils than from dry soils. Water molecules compete with the organic compound for adsorption sites on soil particles, increasing the amount of the chemical available to enter the soil air. Temperature also plays a significant role, with higher temperatures increasing a chemical's vapor pressure and thus its rate of volatilization.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 242.3 g/mol | nih.gov |

| Vapor Pressure | Data not available in search results | - |

| Henry's Law Constant | Data not available in search results | - |

Mobility in Aquatic and Terrestrial Systems

The mobility of a chemical in the environment determines its potential to move within and between terrestrial and aquatic systems. In soil, mobility is largely dictated by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ladwp.comecetoc.org A high Koc value indicates strong adsorption to the organic carbon fraction of soil and sediment, resulting in low mobility. ecetoc.org Conversely, a low Koc value suggests the chemical will remain primarily in the aqueous phase and be more mobile.

An experimentally determined Koc value for this compound is not available in the search results. However, Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. ecetoc.orgdss.go.th A computed estimate for the logarithm of this coefficient (XLogP3-AA) for this compound is 4.2. nih.gov

A Log Kow value of this magnitude suggests that this compound is a hydrophobic compound. Chemicals with high hydrophobicity typically exhibit strong partitioning to organic matter. ecetoc.org Therefore, it is predicted that this compound would have a high Koc value, indicating that it would be strongly adsorbed to soil and sediment. This strong adsorption would limit its mobility in the environment, reducing the likelihood of leaching into groundwater and suggesting it would act as a sink in soil and sediment. ecetoc.org

| Property | Value | Reference | Implication |

|---|---|---|---|

| Log Kow (XLogP3-AA, estimated) | 4.2 | nih.gov | Indicates a hydrophobic nature. |

| Soil Organic Carbon Partition Coefficient (Koc) | Predicted to be high based on Log Kow | - | Suggests low mobility in soil and strong partitioning to sediment. |

Environmental Fate Modeling and Prediction

Application of Multimedia Fate Models

Multimedia fate models are computational tools used to predict the environmental distribution, transport, and ultimate fate of chemical substances released into the environment. epa.gov These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and use a chemical's specific properties to calculate its movement and concentration in each compartment over time. epa.govrero.ch

Fugacity-based models are a common type of multimedia model that describes the "escaping tendency" of a chemical from each environmental phase. trentu.ca By calculating and balancing the fugacities, these models can predict where a chemical is likely to accumulate. Models vary in complexity, from simple equilibrium models (Level I) to more complex, dynamic models (Level IV) that consider reaction rates and intermedia transport processes. trentu.ca Examples of such models include the Total Risk Integrated Methodology (TRIM.FaTE), the Nested Exposure Model (NEM), and the Multimedia Urban Model (ppLFER-MUM), which has been used to assess other organophosphate esters. epa.govacs.orgrsc.org

To apply these models to this compound, a set of key chemical-specific input parameters is required. epa.govepa.gov These include:

Molecular Weight

Water Solubility

Vapor Pressure

Henry's Law Constant

Octanol-Water Partition Coefficient (Kow)

Degradation half-lives in air, water, and soil

The data gaps for this compound's vapor pressure, Henry's Law constant, and specific degradation rates currently limit the direct application of these predictive models.

Kinetic and Equilibrium Studies for Environmental Assessment

Environmental assessment relies on both kinetic and equilibrium studies to understand a chemical's persistence and partitioning behavior. Kinetic studies focus on the rates of transformation processes, such as hydrolysis and biodegradation, which determine a chemical's persistence. Equilibrium studies investigate how a chemical distributes itself between different environmental phases when the system has reached a steady state, governed by partition coefficients like Koc and Kow. ecetoc.org

Kinetic Studies: Research on the hydrolysis of dithiophosphates indicates that it is a relevant degradation pathway. acs.orgnih.gov Studies conducted at an elevated temperature (85 °C) to accelerate the reaction showed that hydrolysis rates are highly dependent on the specific molecular structure of the dithiophosphate compound. nih.govacs.org While specific rate constants for this compound at typical environmental temperatures were not found, the research demonstrates that hydrolysis is very slow at room temperature. nih.gov This suggests that hydrolysis may not be a rapid degradation process under ambient environmental conditions. Information regarding the biodegradation of this compound was not available in the search results.

Equilibrium Studies: Equilibrium studies for environmental assessment focus on determining the partition coefficients that are fundamental inputs for fate models. ecetoc.org As discussed in section 5.2.3, the key equilibrium coefficient for soil and aquatic systems is Koc, which is strongly related to Kow. ecetoc.orgdss.go.th The estimated high Log Kow for this compound suggests that at equilibrium, it will preferentially partition out of the water phase and into organic phases like soil organic carbon and sediment. nih.gov

| Process | Finding | Reference |

|---|---|---|

| Hydrolysis (Kinetic) | Process is very slow at room temperature but accelerates significantly at higher temperatures (e.g., 85°C). The rate is highly dependent on molecular structure. | nih.govacs.org |

| Biodegradation (Kinetic) | Data not available in search results. | - |

| Soil/Water Partitioning (Equilibrium) | Based on an estimated Log Kow of 4.2, the compound is expected to strongly partition to soil organic carbon and sediment. | nih.gov |

Analytical and Spectroscopic Characterization Methods for Dibutyl Dithiophosphate and Its Species

Chromatographic Techniques

Chromatography provides powerful means for separating dibutyl dithiophosphate (B1263838) from complex mixtures, enabling its precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative determination of dithiophosphates. Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.com For instance, O,O-diethyl dithiophosphate, a related compound, can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com

In practical applications, such as the analysis of engine oils, HPLC is used to determine zinc dithiophosphate additives. researchgate.net These complex matrices often require a pre-separation step, such as solid-phase extraction, to isolate the analytes before HPLC analysis. For enhanced sensitivity and identification, HPLC can be coupled with mass spectrometry (HPLC-MS). One approach involves derivatizing the dithiophosphate to its p-nitrobenzylic ester, which can then be identified and quantified by on-line HPLC-UV and HPLC-MS with a determination limit as low as 20 pg/μl. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column Type | Reverse-Phase (e.g., C18, Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., phosphoric acid) | sielc.com |

| Detector | UV, Mass Spectrometry (MS) | researchgate.net |

| Application Note | Derivatization to p-nitrobenzylic esters can enhance detection for HPLC-MS analysis. | researchgate.net |

| Detection Limit | ~20 pg/μl (for derivatized species via HPLC-MS) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for the identification and quantification of dibutyl dithiophosphate, particularly after conversion to more volatile derivatives. Due to the low volatility of dithiophosphoric acids and their metal salts, derivatization is a necessary step. nih.gov

A common strategy involves converting the dithiophosphates into their pentafluorobenzyl esters. nih.gov Analysis of these derivatives by GC-MS with electron impact ionization (EI-MS) provides characteristic fragment ions, though often information is only obtained on one of the alkyl chains. nih.gov To gain complete structural information, electron-capture negative ion chemical ionization (ECNCI-MS) is used, which affords characteristic dithiophosphate anions, allowing for the determination of the total number of carbon atoms in the alkyl groups. nih.govresearchgate.net Another approach is the conversion to methyl esters, which can be analyzed by GC with mass spectrometric detection (MS) or a phosphorus-selective detector like a Nitrogen-Phosphorus Detector (NPD), the latter allowing for quantification down to 0.1 pg/μl. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatization | Conversion to pentafluorobenzyl or methyl esters | researchgate.netnih.gov |

| Ionization Mode | Electron Impact (EI), Electron-Capture Negative Ion Chemical Ionization (ECNCI) | nih.gov |

| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | researchgate.netnih.gov |

| Application Note | ECNCI provides more complete structural information on the alkyl chains than EI alone. nih.gov | nih.gov |

| Quantification Limit | 0.1 pg/μl (using GC-NPD for methyl esters) | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for probing its interaction and chemical state on various surfaces.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for structural studies and for investigating the adsorption of this compound onto surfaces. nih.gov The Attenuated Total Reflection (ATR) mode, or ATR-FTIR, is especially powerful as it is a surface-sensitive method well-suited for in-situ studies at the solid-liquid interface, such as in aqueous solutions. diva-portal.org

Studies have utilized ATR-FTIR to monitor the adsorption of this compound onto mineral surfaces like zinc sulfide (B99878) (ZnS) and chalcocite. diva-portal.orgmdpi.com These investigations reveal the mechanism of interaction, indicating whether the molecule physisorbs or chemisorbs. For example, the interaction of ammonium (B1175870) this compound with galena results in new IR peaks, such as an alkyl C–H stretching vibration around 2923 cm⁻¹ and a peak near 1662 cm⁻¹ likely associated with the P=S bond stretching vibration, indicating adsorption on the mineral surface. acs.org The comparison of spectra before and after adsorption helps identify the functional groups involved in the surface bonding.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| ~2923 | Alkyl C-H stretching | Indicates presence of the butyl chains on the surface after adsorption. acs.org |

| ~1662 | P=S stretching | Confirmation of the dithiophosphate functional group interacting with the surface. acs.org |

| ~1000 | P-O-C stretching | Characteristic band for the phosphorodithioate (B1214789) structure. |

| ~600-700 | P-S stretching | Provides information on the sulfur-phosphorus bonds. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organophosphorus compounds and for monitoring chemical transformations like hydrolysis.

³¹P NMR is highly effective due to the 100% natural abundance of the ³¹P isotope and its sensitivity to the local chemical environment around the phosphorus atom. dtic.mil This technique can readily distinguish dithiophosphates from their potential hydrolysis products, such as monothiophosphates and orthophosphates. Studies on related metal dithiophosphate complexes have used ³¹P NMR to monitor the rate of hydrolytic breakdown and identify the final products, which include phosphoric acid and various phosphorothioates. rsc.org In the context of surface chemistry, ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is used to study this compound adsorbed on mineral surfaces like ZnS. The ³¹P chemical shift provides definitive evidence of chemisorption and can distinguish between different coordination modes of the ligand on the surface (e.g., bridging vs. terminal coordination).